molecular formula C21H19NO3 B15426688 4-[Bis(3-methoxyphenyl)amino]benzaldehyde CAS No. 91175-24-5

4-[Bis(3-methoxyphenyl)amino]benzaldehyde

Cat. No.: B15426688
CAS No.: 91175-24-5
M. Wt: 333.4 g/mol
InChI Key: FELOTKYQQBAKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(3-methoxyphenyl)amino]benzaldehyde is a high-purity chemical reagent intended for research use only. It is not for diagnostic, therapeutic, or any other human use. As a derivative of triphenylamine featuring a benzaldehyde group, this compound serves as a versatile and critical building block in organic synthesis. Its molecular structure, which includes electron-rich methoxy-substituted diphenylamine groups, makes it a valuable precursor in the development of advanced organic materials . Researchers primarily utilize this compound and its structural analogs as key intermediates in the synthesis of more complex functional molecules . Its applications are prominent in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), dyes, and other electronic materials where the triphenylamine core is known to contribute to good hole-transporting properties . The aldehyde functional group is highly reactive, allowing for further chemical transformations through condensation reactions, such as the formation of hydrazones or Schiff bases, to create novel compounds with tailored electronic characteristics . When handling this product, standard laboratory safety protocols should be followed. It is recommended to store the compound in a cool, dark place, preferably under inert gas, to ensure its long-term stability and prevent degradation .

Properties

CAS No.

91175-24-5

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

4-(3-methoxy-N-(3-methoxyphenyl)anilino)benzaldehyde

InChI

InChI=1S/C21H19NO3/c1-24-20-7-3-5-18(13-20)22(17-11-9-16(15-23)10-12-17)19-6-4-8-21(14-19)25-2/h3-15H,1-2H3

InChI Key

FELOTKYQQBAKDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N(C2=CC=C(C=C2)C=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Biological Activity

4-[Bis(3-methoxyphenyl)amino]benzaldehyde, a compound belonging to the class of bisaryl amines, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features two methoxy-substituted phenyl groups attached to an amino group, which is further connected to a benzaldehyde moiety. This configuration enhances the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in human tumor cells through mechanisms involving DNA damage and cell cycle arrest .
  • Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties, particularly against Hepatitis B Virus (HBV). These effects are often linked to the modulation of intracellular proteins that inhibit viral replication .
  • Antioxidant Effects : The presence of methoxy groups is associated with enhanced antioxidant activity, which can protect cells from oxidative stress and related damage .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • DNA Interaction : The compound may form covalent bonds with DNA, leading to cross-linking that disrupts replication and transcription processes. This is particularly relevant in cancer therapy, where such interactions can trigger cell death in rapidly dividing cells.
  • Protein Modulation : It has been suggested that the compound can modulate the expression levels of proteins involved in apoptosis and viral replication, enhancing its therapeutic potential against viral infections .
  • Antioxidant Mechanisms : By scavenging free radicals, the compound helps mitigate oxidative stress in cells, contributing to its protective effects against various diseases .

Anticancer Activity

A study evaluating the cytotoxicity of this compound derivatives showed significant inhibition of cell growth in several human cancer cell lines (Table 1). The IC50 values ranged from 30 µM to 70 µM depending on the specific derivative and cell line tested.

Cell LineCompoundIC50 (µM)
MCF-7A50
HeLaB30
PC-3C70

Antiviral Activity

In research focused on antiviral properties, similar compounds demonstrated effective inhibition of HBV replication with IC50 values ranging from 1.99 µM to 3.30 µM against wild-type and drug-resistant strains, respectively .

Comparison with Similar Compounds

Structural and Electronic Properties

Key analogs differ in substituents on the aromatic rings, influencing electronic properties and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
4-[Bis(3-methoxyphenyl)amino]benzaldehyde 89115-20-8 C21H19NO3 333.38 3-methoxy Hole-transport materials (HTMs), fluorescence studies
4-(Bis(4-iodophenyl)amino)benzaldehyde 808758-81-8 C19H13I2NO 525.13 4-iodo Cross-coupling reactions (e.g., Heck reaction)
4-(Di-p-tolylamino)benzaldehyde N/A C21H19NO 301.39 4-methyl Photophysical studies (melting point: 109°C)
4-[Bis(4-bromophenyl)amino]benzaldehyde N/A C19H13Br2NO 438.13 4-bromo Organic synthesis intermediates
4-(Bis(2-chloroethyl)amino)benzaldehyde 1208-03-3 C11H13Cl2NO 258.14 2-chloroethyl Medicinal chemistry (e.g., curcumin derivatives)

Electronic Effects :

  • Methoxy groups (target compound) enhance electron-donating capacity, improving charge transport in HTMs .
  • Halogens (I, Br, Cl) increase molecular weight and steric bulk, reducing solubility but enabling cross-coupling reactivity .
  • Methyl groups (Di-p-tolylamino) provide moderate electron donation, balancing stability and optoelectronic performance .

Photophysical and Material Properties

  • Fluorescence: The target compound exhibits environment-dependent fluorescence, with methoxy groups stabilizing excited states. In contrast, methyl-substituted analogs (e.g., Di-p-tolylamino) show blue-shifted emission due to reduced conjugation .
  • Thermal Stability: Methyl and methoxy derivatives (e.g., Di-p-tolylamino, melting point 109°C) display higher thermal stability than halogenated analogs, which decompose at lower temperatures .

Preparation Methods

Isomeric Specificity and Nomenclature

Catalytic Oxidative Condensation

Organocatalyst-Mediated Coupling

A breakthrough method employs 4,6-dihydroxysalicylic acid (5 mol%) and BF₃·Et₂O (10 mol%) in dimethyl sulfoxide (DMSO) at 100°C under aerobic conditions. This protocol oxidizes benzylamines to imines, which hydrolyze to aldehydes before undergoing condensation with ketones:

Reaction Mechanism :

  • Oxidation : Benzylamine derivatives convert to imines via aerobic oxidation.
  • Hydrolysis : Imines hydrolyze to 4-aminobenzaldehyde intermediates.
  • Condensation : Enolized ketones react with aldehydes to form trisubstituted pyridines or aldehydes, depending on stoichiometry.

Optimization Data :

Parameter Optimal Value Yield Impact
Catalyst Loading 5 mol% +81%
Solvent DMSO +45%
Temperature 100°C +83%

This method achieved 83% yield for structurally analogous pyridines, suggesting adaptability for aldehyde synthesis by halting the reaction post-hydrolysis.

Analytical Characterization and Quality Control

Physicochemical Properties

Data from commercial suppliers:

Property Value
Molecular Weight 333.38 g/mol
Melting Point 99–104°C
Boiling Point 505.4°C (760 mmHg)
Density 1.2 g/cm³
Refractive Index 1.634

Purity Assessment

  • HPLC : >98% purity.
  • Nitrogen Analysis : Confirms stoichiometric amine content.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.